Dipropyl-D-alanine is a derivative of the amino acid alanine, where two propyl groups are attached to the nitrogen atom of the amino group. This compound is significant in biochemical research and pharmaceutical applications due to its structural properties and potential biological activities. Dipropyl-D-alanine belongs to the class of α-amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes.
Dipropyl-D-alanine can be synthesized from alanine through various chemical methods. It is classified as an α-amino acid, specifically a branched-chain amino acid due to the presence of propyl side chains. This classification highlights its structural complexity compared to simpler amino acids.
The synthesis of Dipropyl-D-alanine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and purity. For instance, using dichloromethane as a solvent under controlled temperatures has shown effective results in synthesizing similar compounds .
Dipropyl-D-alanine has a molecular formula of . Its structure features:
The stereochemistry is crucial as it impacts the compound's biological activity. The D-configuration indicates that it is a non-natural enantiomer, which may exhibit different properties compared to its L-counterpart.
Dipropyl-D-alanine can participate in various chemical reactions typical for amino acids:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism by which Dipropyl-D-alanine exerts its effects often involves its role as a substrate or inhibitor in enzymatic reactions. For example, it may interact with specific enzymes that recognize D-amino acids, thereby influencing metabolic pathways or signaling processes within cells.
Research indicates that branched-chain amino acids like Dipropyl-D-alanine can affect protein synthesis and energy metabolism by modulating signaling pathways related to mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways .
Relevant data on these properties provide insights into handling and application scenarios in laboratory settings .
Dipropyl-D-alanine has several applications in scientific research:
Lanthipeptide reductases, exemplified by LtnJ from Lactococcus lactis, catalyze the stereospecific conversion of dehydroalanine (Dha) to D-alanine. This two-step enzymatic process begins with the dehydration of L-serine to Dha, followed by NADPH-dependent hydrogenation. LtnJ belongs to the zinc-containing alcohol dehydrogenase superfamily and exhibits strict stereoselectivity, generating D-alanine residues critical for the bioactivity of lantibiotics like lacticin 3147 [1] [5]. Structural analyses reveal that LtnJ homologues contain conserved zinc-binding motifs (e.g., Cys⁴⁶, His⁶⁹, Glu¹⁵⁵ in LtnJ) that coordinate catalytic zinc atoms essential for substrate orientation. Heterologous expression studies demonstrate that homologues such as PenN from Pediococcus pentosaceus FBB61 fully complement ΔltnJ mutants, incorporating D-alanine into both Ltnα and Ltnβ peptides. In contrast, SacJ from Staphylococcus aureus C55 modifies only Ltnα, while NpnJ from Nostoc punctiforme PCC73102 shows no activity, highlighting functional divergence [2] [5]. Site-directed mutagenesis of LtnJ residues (e.g., H70A) disrupts stereospecificity, yielding peptides with mixed D/L-alanine configurations and reduced antimicrobial efficacy [5].
Table 1: Functional Characterization of LtnJ Homologues in D-Alanine Formation
Enzyme | Source Organism | Substrate Specificity | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
LtnJ | Lactococcus lactis | Ltnα, Ltnβ | 4.2 × 10⁴ |
PenN | Pediococcus pentosaceus | Ltnα, Ltnβ | 3.8 × 10⁴ |
SacJ | Staphylococcus aureus | Ltnα only | 1.5 × 10⁴ |
NpnJ | Nostoc punctiforme | None | Not detected |
Metabolic engineering leverages synthetic biology to optimize D-alanine biosynthesis. Key strategies include:
Table 2: Genetic Engineering Strategies for Enhanced D-Alanine Synthesis
Engineering Approach | Host Strain | Key Genetic Modifications | D-Alanine Yield |
---|---|---|---|
Tandem Co-expression | E. coli BL21(DE3) | pET-22bNS-DadX-Ald-Gdh plasmid | 6.48 g/L (3 h) |
Promoter Replacement | E. coli W3110 | T7 → PTac for ald | 40% increase |
Dynamic Transporter Regulation | E. coli W-PAla-7-BetT | Alanine-responsive betT expression | 134.5 g/L (24 h) |
Zinc-dependent alcohol dehydrogenases (ADHs) exhibit broad substrate promiscuity but maintain stereochemical precision in D-amino acid synthesis. The ADH from Thermococcus guaymasensis (TgADH) exemplifies this, featuring a catalytic zinc atom coordinated by Cys⁴⁶, His⁶⁹, and Glu¹⁵⁵ within its active site. This architecture facilitates anti-Prelog reduction of racemic acetoin to (2R,3R)-2,3-butanediol, proving its capacity for D-specific transformations [8]. Kinetic studies reveal a preference for secondary alcohols/ketones and NADPH cofactors (kcat/Km = 5.7 × 10⁴ M⁻¹s⁻¹ for NADPH vs. 1.2 × 10⁴ M⁻¹s⁻¹ for NADP⁺). Structural flexibility in the substrate-binding pocket allows accommodation of non-natural substrates like dehydroalanine derivatives, enabling D-alanine incorporation into peptidomimetics. However, steric constraints exclude bulky residues (e.g., phenylalanine analogs), limiting the enzyme’s applicability [8]. Engineering efforts focus on rational mutagenesis (e.g., F150W substitution) to expand the substrate scope toward propyl-modified Dha analogs, crucial for synthesizing derivatives like Dipropyl-D-alanine [8].
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